molecular formula C14H12N4O3S B2363124 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 952868-60-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2363124
CAS No.: 952868-60-9
M. Wt: 316.34
InChI Key: JRGBJIYVRVGZDP-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-2-4-10(5-3-9)22-8-12(19)16-14-18-17-13(20-14)11-6-7-15-21-11/h2-7H,8H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBJIYVRVGZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioacetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)acetamide

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the p-tolylthio group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features:

  • An isoxazole ring : Contributes to its biological activity through interactions with biological targets.
  • A 1,3,4-oxadiazole moiety : Known for its diverse pharmacological properties.
  • A p-tolylthio group : Enhances the lipophilicity and may influence the compound's interaction with cellular membranes.

Synthesis and Characterization

The synthesis typically involves multiple steps:

  • Isoxazole formation through cyclization reactions involving hydroxylamine and suitable β-ketoesters.
  • Oxadiazole construction via cyclization of hydrazine derivatives with carboxylic acids.
  • Acetamide coupling with p-tolyl groups using acetic anhydride.

These synthetic routes are designed to optimize yield and purity, which are critical for subsequent biological evaluations .

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For example:

  • Compounds similar to this compound have shown effective inhibition against various bacterial strains .
  • Specific derivatives demonstrated superior activity compared to standard antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds:

  • In vitro studies on cell lines (e.g., L929) revealed that certain derivatives exhibited varying cytotoxic effects. For instance, some compounds increased cell viability at lower concentrations while others showed significant toxicity at higher doses .
CompoundCell LineConcentration (µM)Viability (%)
24L92912>100
25L929100<50
29A54950>100

This table summarizes findings from cytotoxicity studies that highlight the variability in biological responses depending on the specific structural modifications of the compound.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme inhibition : The oxadiazole moiety can interact with enzymes involved in inflammatory pathways or microbial metabolism.
  • Gene expression modulation : The presence of functional groups may influence gene transcription related to biofilm formation in bacteria .

Case Studies and Research Findings

Several studies have documented the biological efficacy of compounds related to this compound:

  • Antimicrobial Evaluation : A study synthesized a series of isoxazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Notably, some derivatives exhibited activity comparable to established antibiotics .
  • Cytotoxicity Profiling : Another investigation focused on the cytotoxic effects of related oxadiazole compounds on cancer cell lines. Results indicated that certain derivatives had potent anticancer properties while maintaining low toxicity to normal cells .
  • In Silico Studies : Computational modeling has suggested favorable interactions between these compounds and target proteins, providing insights into their potential mechanisms of action .

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